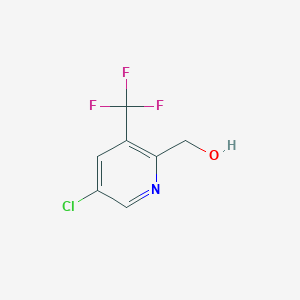

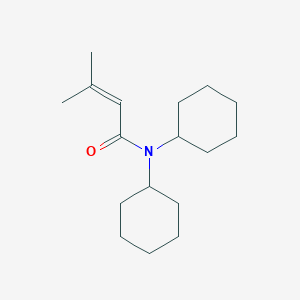

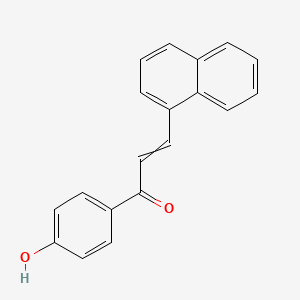

![molecular formula C8H9F2NO B1407306 O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine CAS No. 1373211-32-5](/img/structure/B1407306.png)

O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine

Overview

Description

O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine (O-DFEH) is a synthetic compound with a wide range of applications in scientific research. O-DFEH is a versatile reagent and has been used in a variety of reactions, including the synthesis of novel compounds, the generation of reactive oxygen species, and the detection of reactive metabolites. O-DFEH has also been used in the development of analytical methods, such as the detection of nitric oxide (NO) and the determination of the concentrations of amino acids. In addition, O-DFEH has been studied for its potential role in the regulation of various biochemical and physiological processes.

Scientific Research Applications

Electrophilic Amination

- Active-Site-Directed Inhibition : O-(2,4-Dinitrophenyl)hydroxylamine, a compound related to O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine, has been shown to be an active-site-directed inhibitor of D-amino acid oxidase. This modification results in the specific incorporation of an amine group into a nucleophilic residue, releasing 2,4-dinitrophenol in the process. Such a reaction is prevented by competitive inhibitors, indicating its specificity (D’Silva, Williams, & Massey, 1986).

Synthesis Applications

- Efficient Synthesis of Derivatives : A highly efficient two-step synthesis method for O-(2,4-dinitrophenyl)hydroxylamine has been described. Its efficacy in aminating and benzoylation procedures has been proven, demonstrating its wide applicability in synthesizing substituted N-benzoyliminopyridinium ylides (Legault & Charette, 2003).

- Broad Range of Transformations : Reagents derived from hydroxylamines, such as 2,4-dinitrophenylhydroxylamine, have shown significant potential as electrophilic aminating agents. They enable stereo- and regioselective bond-formation reactions without requiring expensive metal catalysts, suggesting their broad utility in organic synthesis (Sabir, Kumar, & Jat, 2018).

Catalytic Applications

- Rhodium-Catalyzed Imination : O-(2,4-dinitrophenyl)hydroxylamine has been used in rhodium-catalyzed imination of sulfoxides. This method offers an efficient access to free NH-sulfoximines, crucial in various biologically active compounds (Miao, Richards, & Ge, 2014).

Analytical Applications

- Characterization of Pharmaceutical Compounds : In the realm of pharmaceutical analysis, spectroscopic and diffractometric techniques have been utilized to characterize polymorphic forms of related compounds, highlighting the importance of such chemical entities in drug development (Vogt et al., 2013).

Chemical Reactivity and Stability

- Stability Studies : Studies on the stability of hydroxylamine intermediates, especially in the context of reductive metabolism of nitroaromatic compounds, have shed light on the reactive nature and transformation pathways of these intermediates (Wang, Zheng, & Hughes, 2004).

properties

IUPAC Name |

O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c9-7-2-1-6(3-4-12-11)8(10)5-7/h1-2,5H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFQPZRXJPOIFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

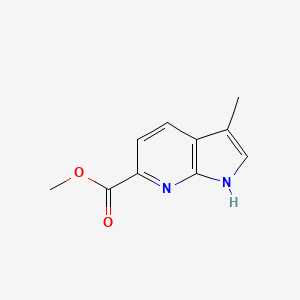

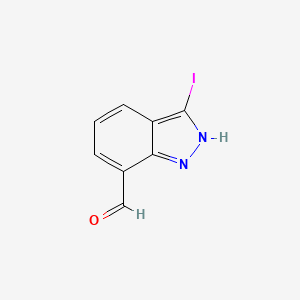

![4-Nitro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1407235.png)

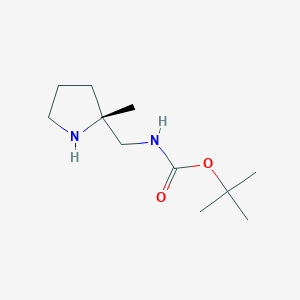

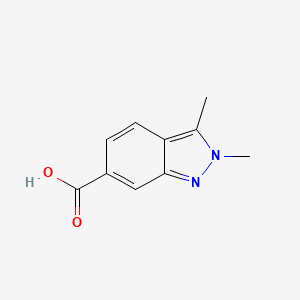

![1-Boc-6-oxa-1,9-diazaspiro[3.6]decane](/img/structure/B1407236.png)

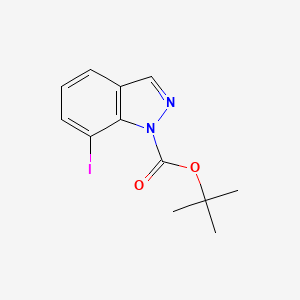

![2-Bromo-6-chloropyrazolo[1,5-A]pyridine](/img/structure/B1407237.png)